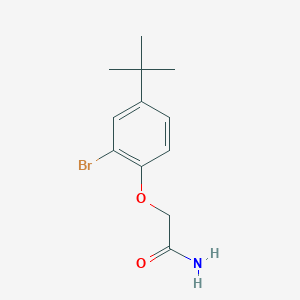
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide is not fully understood, but it is believed to involve the modulation of various biological pathways. Studies have shown that this compound inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which may improve cognitive function. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Furthermore, this compound has been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide in lab experiments is its relatively simple synthesis process. Additionally, this compound exhibits a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological pathways. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, the potential toxicity of this compound has not been fully evaluated, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Furthermore, there is a need for more studies to evaluate the potential toxicity of this compound and its effects on various biological pathways. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide involves the reaction between 2-thiophenecarboxylic acid and 2-aminothiophenol in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide has been the subject of extensive scientific research due to its potential therapeutic properties. This compound has been investigated for its ability to modulate various biological pathways, including the inhibition of acetylcholinesterase and the activation of the Nrf2/ARE pathway. Additionally, studies have shown that this compound exhibits antioxidant, anti-inflammatory, and neuroprotective effects.
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h3-4,7H,1-2,5-6,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYONWWATZIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5864005.png)
![2-(benzylamino)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5864011.png)
![N-(3,4-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5864019.png)



![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methanol](/img/structure/B5864084.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)
![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)
